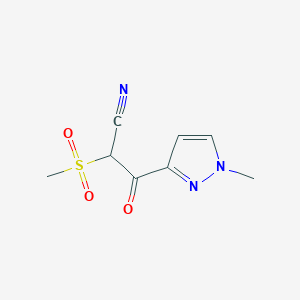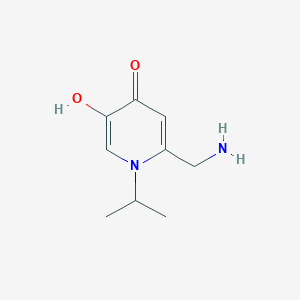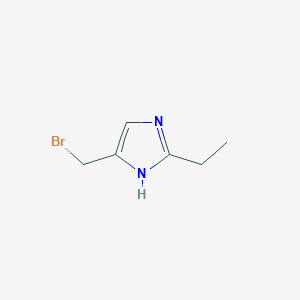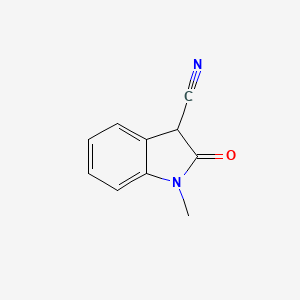![molecular formula C8H15IO B13317965 {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is an organic compound with the molecular formula C8H15IO. It is characterized by the presence of a cyclopropane ring, an iodine atom, and a 2-methylpropan-2-yl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane typically involves the reaction of cyclopropane derivatives with iodine-containing reagents. One common method includes the reaction of cyclopropylmethanol with iodine and a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium thiocyanate in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclopropylmethyl iodide, while oxidation with potassium permanganate can produce cyclopropylmethyl ketone.
Scientific Research Applications
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of novel materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl Iodide: Similar in structure but lacks the 2-methylpropan-2-yl group.
Cyclopropylmethanol: Contains a hydroxyl group instead of the iodine atom.
Cyclopropylmethyl Bromide: Similar structure with bromine instead of iodine.
Uniqueness
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane is unique due to the presence of both the iodine atom and the 2-methylpropan-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(1-iodo-2-methylpropan-2-yl)oxymethylcyclopropane |
InChI |
InChI=1S/C8H15IO/c1-8(2,6-9)10-5-7-3-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
TUSGLUBFSGIXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)OCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)



![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

